molecular formula C8H9LiN2O2 B6220917 lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate CAS No. 2751611-56-8

lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate

Cat. No. B6220917
M. Wt: 172.1
InChI Key:
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Description

Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate (LICP) is a compound that has recently been studied for its potential applications in various scientific research fields. It is a cyclic organic compound composed of a cyclopropane ring with a 1-methyl-1H-imidazol-2-yl group and a carboxylate group. LICP is a valuable compound due to its unique properties, such as its high solubility in water and its ability to form complexes with other molecules. This has made it an attractive material for use in a variety of scientific research applications, ranging from drug delivery to catalysis.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate involves the reaction of 1-methyl-1H-imidazole-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base to form 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylic acid. This intermediate is then treated with lithium hydroxide to form the final product, lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate.

Starting Materials
1-methyl-1H-imidazole-2-carboxylic acid, cyclopropanecarbonyl chloride, base (e.g. triethylamine), lithium hydroxide

Reaction
1-methyl-1H-imidazole-2-carboxylic acid is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to 0°C., Cyclopropanecarbonyl chloride is added dropwise to the reaction mixture while stirring., A base (e.g. triethylamine) is added to the reaction mixture to neutralize the hydrogen chloride generated during the reaction., The reaction mixture is stirred at room temperature for several hours until completion., The resulting 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylic acid is isolated by filtration and washed with a suitable solvent (e.g. diethyl ether)., The 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylic acid is dissolved in a suitable solvent (e.g. water) and treated with lithium hydroxide., The reaction mixture is stirred at room temperature for several hours until completion., The resulting lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is isolated by filtration and washed with a suitable solvent (e.g. diethyl ether).

Scientific Research Applications

Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate has been studied for its potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, as a drug delivery system, and as a component of electrochemical sensors. Additionally, it has been studied for its potential use in medical imaging, as a contrast agent for magnetic resonance imaging (MRI). Furthermore, its ability to form complexes with other molecules has made it a valuable material for use in drug design and drug delivery.

Mechanism Of Action

The mechanism of action of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is not yet fully understood. However, it is believed to act as an ionophore, allowing the passage of ions across cell membranes. It is also thought to interact with other molecules, forming complexes that can be used as drug delivery systems. Furthermore, its ability to form complexes with other molecules has been studied for its potential use in drug design and drug delivery.

Biochemical And Physiological Effects

The biochemical and physiological effects of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate are not yet fully understood. However, it is believed to act as an ionophore, allowing the passage of ions across cell membranes. Additionally, it has been studied for its potential use in medical imaging, as a contrast agent for magnetic resonance imaging (MRI). Furthermore, its ability to form complexes with other molecules has been studied for its potential use in drug design and drug delivery.

Advantages And Limitations For Lab Experiments

The advantages of using lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate in lab experiments include its high solubility in water, its ability to form complexes with other molecules, and its potential use in medical imaging. Additionally, it is relatively easy to synthesize and is available in high purity. However, there are some limitations to using lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate in lab experiments. For example, it is not stable in acidic or basic solutions, and its ability to form complexes with other molecules may limit its use in some applications.

Future Directions

The future directions for lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential use in drug design and drug delivery. Additionally, further studies could be conducted to explore its potential use in medical imaging, as a contrast agent for MRI. Additionally, its ability to form complexes with other molecules could be further explored for its potential use in catalysis. Finally, further research could be conducted to explore the potential applications of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate in other scientific research fields.

properties

CAS RN

2751611-56-8

Product Name

lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate

Molecular Formula

C8H9LiN2O2

Molecular Weight

172.1

Purity

95

Origin of Product

United States

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